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Compound of Interest

Compound Name: 2-Methyl-1-octene

Cat. No.: B165369

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction kinetics of 2-methyl-1-octene, a
C9 alkene of interest in various chemical syntheses. Due to the limited availability of direct
kinetic data for 2-methyl-1-octene, this report leverages data from analogous alkenes to
provide representative insights into its reactivity in key chemical transformations, including
oxidation, epoxidation, ozonolysis, and hydroformylation. The provided protocols are
generalized from established methods for similar substrates and can be adapted for specific
experimental requirements.

Overview of Reaction Kinetics

The reaction kinetics of 2-methyl-1-octene are influenced by its structural features, namely the
terminal double bond and the methyl substituent on the second carbon. These features affect
the steric hindrance and electron density of the double bond, thereby influencing the rates and
mechanisms of its reactions.

Data Presentation: Kinetic Parameters of 2-Methyl-1-
octene and Analogous Alkenes

The following tables summarize key kinetic data for reactions involving 2-methyl-1-octene and
structurally similar alkenes. It is important to note that where data for 2-methyl-1-octene is not
available, data from analogous compounds is provided to offer a comparative reference.
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Table 1: Ozonolysis Reaction Rate Coefficients

Rate Coefficient (k) at 298
Alkene Reference Compound
K (cm® molecule=* s™?)

2-Methyl-1-octene Estimated: ~1-5 x 10-7 -

2,3-Dimethyl-2-butene 1.15x 101> Yes
2-Methyl-2-butene 4.14 x 1016 Yes
trans-2,2-Dimethyl-3-hexene (3.38£0.12) x 10717[1] Yes
trans-2,5-Dimethyl-3-hexene (2.71 £ 0.26) x 10717[1] Yes
4-Methyl-1-pentene 1.35x 1077 Yes

Table 2: Arrhenius Parameters for Ozonolysis of an Analogous Alkene

Pre-exponential
Alkene Factor (A) (cm?
molecule s7?)

Activation Energy Temperature Range
(Ea) (kd/mol) (K)

2-Methyl-2-pentenal (1.42 £ 0.56) x 1017 5.52 +1.03 298-318

Note: Data for 2-Methyl-2-pentenal is provided as an illustrative example of Arrhenius
parameters for a methylated unsaturated compound.[2]

Table 3: Activation Energy for Liquid-Phase Oxidation of an Analogous Alkene

. Activation Energy
Alkene Reaction Catalyst System
(Ea) (kJ/mol)

Oxidation to Methyl Homogeneous PdCl2-
Butene 30.22
Ethyl Ketone CuCl2

Note: This data for butene oxidation provides a reference for the energy barrier in a related
liquid-phase catalytic oxidation process.[3]
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Experimental Protocols

The following are detailed protocols for key reactions of alkenes, which can be adapted for
studying the kinetics of 2-methyl-1-octene.

Protocol for Gas-Phase Ozonolysis Kinetics

This protocol is adapted from studies on the ozonolysis of methylated alkenes.[1]

Objective: To determine the second-order rate coefficient for the gas-phase reaction of 2-
methyl-1-octene with ozone.

Materials:

2-methyl-1-octene (high purity)

e Ozone (Os) source

e Diluent gas (e.g., purified air or nitrogen)

o Reaction chamber (e.g., Teflon bag or glass vessel of known volume)

e Analytical instrument for monitoring reactant concentrations (e.g., Gas Chromatography with
Flame lonization Detection (GC-FID) for the alkene and a UV photometric ozone analyzer for
03)

e Flow controllers and mixing system
Procedure:

e Reactant Preparation: Prepare a known concentration of 2-methyl-1-octene in a diluent gas.
Similarly, prepare a known concentration of ozone.

e Reaction Initiation: Introduce the two gas streams into the reaction chamber simultaneously.
Ensure rapid mixing.

» Monitoring: At regular time intervals, withdraw samples from the reaction chamber and
analyze the concentrations of 2-methyl-1-octene and ozone.
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» Data Analysis: Plot the natural logarithm of the concentration of 2-methyl-1-octene against
time. For a pseudo-first-order reaction (with ozone in large excess), the slope of this plot will
be -k'[Os], where k' is the pseudo-first-order rate constant. The second-order rate constant
(k) can then be calculated by dividing k' by the ozone concentration.

Diagram of Experimental Workflow for Ozonolysis Kinetics
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Workflow for Ozonolysis Kinetic Study

Protocol for Chemoenzymatic Epoxidation

This protocol is based on the chemoenzymatic epoxidation of various alkenes using a lipase.[4]
Objective: To synthesize 2-methyl-1,2-epoxyoctane and study the reaction kinetics.

Materials:

2-methyl-1-octene

Immobilized Lipase (e.g., Novozym 435)

Phenylacetic acid

Hydrogen peroxide (30% w/w)
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Solvent (e.g., chloroform)
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
Thermostated shaker or water bath

Analytical instrument for monitoring product formation (e.g., GC-MS)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-octene (e.g., 0.6 mmol) in
chloroform (10 mL).

Addition of Reagents: To this solution, add phenylacetic acid (e.g., 8.8 mmol) and
immobilized lipase (e.g., 1.7% w/w of reactants).

Reaction Initiation: Initiate the reaction by adding hydrogen peroxide (e.g., 4.4 mmol).

Reaction Conditions: Place the flask in a thermostated shaker (e.g., at 35°C and 250 rpm)
and allow the reaction to proceed.

Sampling and Analysis: Withdraw aliquots from the reaction mixture at different time
intervals. Quench the reaction in the aliquot (e.g., by adding a reducing agent like sodium
sulfite). Analyze the sample using GC-MS to determine the concentration of the epoxide
product.

Data Analysis: Plot the concentration of the epoxide product versus time to determine the
initial reaction rate.

Diagram of Chemoenzymatic Epoxidation Signaling Pathway
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Chemoenzymatic Epoxidation Pathway

Protocol for Homogeneous Hydroformylation Kinetics

This protocol is a general procedure based on rhodium-catalyzed hydroformylation of alkenes.

[5]

Objective: To determine the rate of hydroformylation of 2-methyl-1-octene and the selectivity

towards the linear and branched aldehydes.
Materials:
¢ 2-methyl-1-octene

+ Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)z)
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Phosphine ligand (e.qg., triphenylphosphine)
Solvent (e.g., toluene or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)
Syngas (a mixture of Hz and CO)

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls,
and a sampling system

Analytical instrument for product analysis (e.g., GC)

Procedure:

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the phosphine
ligand in the solvent.

Reactor Charging: Transfer the catalyst solution and 2-methyl-1-octene to the high-pressure
reactor.

Reaction Initiation: Seal the reactor, purge with syngas, and then pressurize to the desired
pressure with the H2/CO mixture. Heat the reactor to the desired temperature while stirring.

Monitoring: Maintain a constant pressure by feeding syngas as it is consumed. Take liquid
samples at regular intervals.

Sample Analysis: Analyze the samples by GC to determine the concentrations of the
reactant and the aldehyde products (2-methylnonanal and 2,2-dimethyl-octanal).

Data Analysis: Plot the concentration of 2-methyl-1-octene and the products as a function of
time to determine the reaction rates and selectivity.

Diagram of Hydroformylation Experimental Workflow
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Hydroformylation Kinetics Experimental Workflow

Conclusion

While specific kinetic data for 2-methyl-1-octene remains a subject for further experimental
investigation, the information and protocols presented here, based on analogous compounds

and established methodologies, provide a robust framework for researchers, scientists, and

drug development professionals. The provided data tables offer valuable estimations of
reactivity, and the detailed protocols serve as a practical starting point for designing and
conducting kinetic studies on 2-methyl-1-octene. The visualization of workflows and reaction
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pathways aims to enhance the understanding of the experimental and mechanistic aspects of
its key transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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